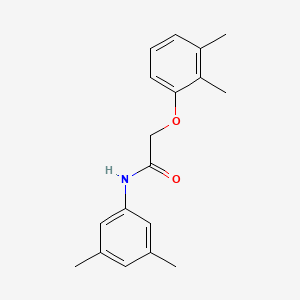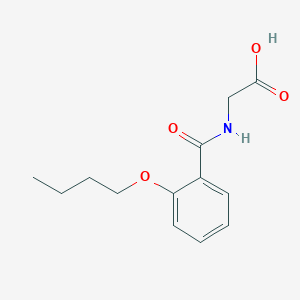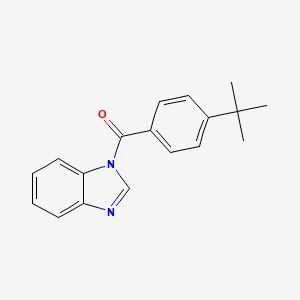
2-(2,3-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, including the use of starting materials such as ethyl 2-(substituted phenoxy) acetic acids, which are then reacted with suitable amines in the presence of reagents like dry dichloromethane, lutidine, and TBTU under cooled conditions. For example, a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized with good yield through such a process and its structure was confirmed by spectroscopic techniques including HNMR and LC-MS (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through crystallography, revealing details such as the orthorhombic crystal system, space group, and unit cell parameters. The crystal structure is further refined to elucidate intermolecular hydrogen bonds and intramolecular interactions, providing insights into the structural stability and conformational preferences of the molecule (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include acetylation, ethylation, and condensation steps, leading to products with high purity as confirmed by HPLC. These reactions are crucial for modifying the chemical structure to enhance biological activity or solubility (Gong Fenga, 2007).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal form, are determined through experimental methods. The synthesis process often aims to optimize these properties for specific applications, such as increasing solubility in pharmaceutical formulations (Gong Fenga, 2007).
Chemical Properties Analysis
Chemical properties analysis involves understanding the reactivity, stability, and interactions of the compound with other molecules. Techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to elucidate these properties. Quantum chemical and natural bond orbital investigations provide insights into the electronic structure, helping to predict the reactivity patterns and stability of the compound (Arjunan et al., 2012).
Wissenschaftliche Forschungsanwendungen
Biological Effects of Related Compounds
- Biological Effects of Acetamide and Derivatives : A study discusses the toxicology and biological consequences of exposure to acetamide and its derivatives, including dimethyl derivatives, which have commercial importance and varied biological responses. This information could be relevant for understanding the biological activity or potential applications of "2-(2,3-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide" in the context of toxicology and biological effects (Kennedy, 2001).
Therapeutic Evidence and Mechanisms of Action in Psychiatry
- N-acetylcysteine (NAC) in Psychiatry : NAC, a compound with a specific mechanism of action modulating glutamatergic, neurotropic, and inflammatory pathways, shows promise in the treatment of psychiatric disorders. This highlights the potential for compounds that act on similar pathways or have antioxidant properties to be researched for psychiatric applications (Dean et al., 2011).
Antituberculosis Activity of Organotin Complexes
- Antituberculosis Study of Organotin(IV) Complexes : This review focuses on the antituberculosis activity of organotin complexes, showing that structural diversity and the nature of ligands significantly influence their biological activity. This suggests that exploring the antituberculosis potential of "2-(2,3-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide" or its derivatives could be of interest, especially if they can form complexes with metals or have structural features conducive to biological activity (Iqbal et al., 2015).
Metabolic Effects in Cancer
- Metabolic Shifts in Cancer : Research on the metabolic shifts from glucose to alternative fuels like glutamine and acetate in cancer cells indicates the importance of understanding how different compounds can influence metabolic pathways. This is relevant for compounds that may affect metabolic pathways or have potential therapeutic applications in cancer treatment (Corbet & Féron, 2015).
Eigenschaften
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-12-8-13(2)10-16(9-12)19-18(20)11-21-17-7-5-6-14(3)15(17)4/h5-10H,11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSBMUKVKQHJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC(=CC(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5568960.png)
![2-[(2-fluorobenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5568970.png)
![N'-{1-[(4-chlorophenyl)acetyl]azepan-3-yl}-N,N-dimethylsulfamide](/img/structure/B5568977.png)
![2-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5568981.png)
![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5568995.png)

![3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate](/img/structure/B5569003.png)
![1-tert-butyl-5-oxo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5569013.png)

![6-chloro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide hydrochloride](/img/structure/B5569023.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5569050.png)
